molecular formula C8H6N4O3S B15260157 7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid

7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid

Cat. No.: B15260157
M. Wt: 238.23 g/mol
InChI Key: JETZJRQGZXLRJG-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid is a chemical compound with the molecular formula C8H6N4O3S. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is known for its unique structure, which includes a hydroxyl group, a methylsulfanyl group, and a carboxylic acid group, making it a versatile molecule in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the pteridine ring and the incorporation of the hydroxyl, methylsulfanyl, and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound, which lacks the hydroxyl, methylsulfanyl, and carboxylic acid groups.

    Folic Acid: A pteridine derivative with a p-aminobenzoic acid and glutamate moiety, essential for DNA synthesis.

    Methotrexate: A folic acid analog used as a chemotherapy agent.

Uniqueness

7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of hydroxyl, methylsulfanyl, and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

2-methylsulfanyl-7-oxo-8H-pteridine-6-carboxylic acid

InChI

InChI=1S/C8H6N4O3S/c1-16-8-9-2-3-5(12-8)11-6(13)4(10-3)7(14)15/h2H,1H3,(H,14,15)(H,9,11,12,13)

InChI Key

JETZJRQGZXLRJG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)NC(=O)C(=N2)C(=O)O

Origin of Product

United States

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